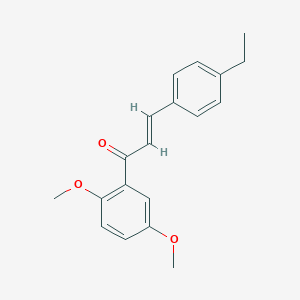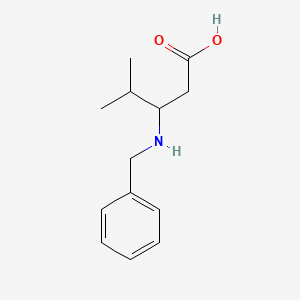
(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as chalcone and has a unique structure that makes it a valuable molecule for research purposes.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, studies have suggested that chalcones exert their biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. Studies have indicated that chalcones can modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and tyrosine kinase. Additionally, chalcones have been shown to possess antioxidant activity, which may be responsible for their anti-inflammatory and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one in lab experiments include its ease of synthesis and its potent biological activities. However, the limitations of using chalcones in lab experiments include their low solubility in water and their instability under certain conditions.
Orientations Futures
There are several future directions for research on (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. One area of research could be exploring the potential of chalcones as novel anticancer agents. Additionally, further studies could investigate the mechanism of action of chalcones and their potential applications in other fields, such as drug discovery and agriculture.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its unique structure and potent biological activities. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on chalcones could lead to the development of novel drugs and other applications in various fields.
Applications De Recherche Scientifique
(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications. One of the most significant applications is in the field of medicinal chemistry. Chalcones have been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-15-11-8-14(9-12-15)10-13-17(19)16-6-4-5-7-18(16)20-2/h4-13H,3H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLHWTUZPFQIP-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



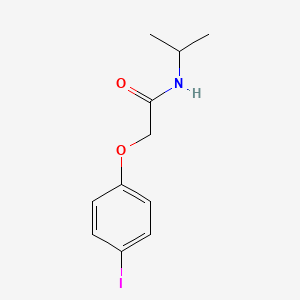
![3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine](/img/structure/B3088052.png)
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3088063.png)
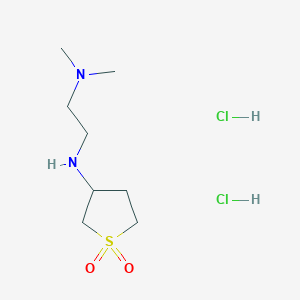
![1-[(4-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3088074.png)
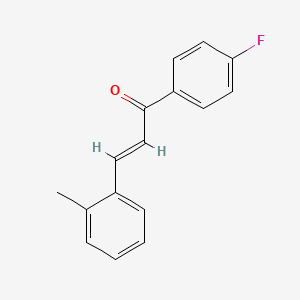
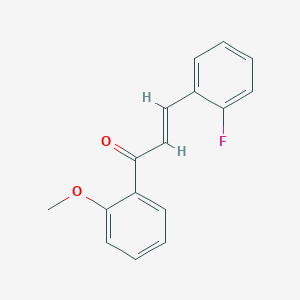
![3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid](/img/structure/B3088105.png)
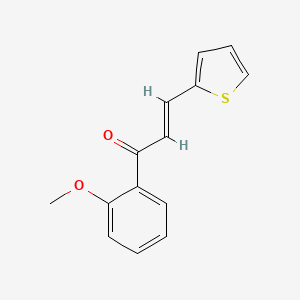
![3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B3088119.png)

